Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate

Catalog No.
S728263
CAS No.
63983-88-0
M.F
C17H25NO4
M. Wt
307.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoat...

CAS Number

63983-88-0

Product Name

Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate

IUPAC Name

tert-butyl 5-(phenylmethoxycarbonylamino)pentanoate

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

InChI

InChI=1S/C17H25NO4/c1-17(2,3)22-15(19)11-7-8-12-18-16(20)21-13-14-9-5-4-6-10-14/h4-6,9-10H,7-8,11-13H2,1-3H3,(H,18,20)

InChI Key

VWLHJMBZIRZECB-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CCCCNC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)CCCCNC(=O)OCC1=CC=CC=C1

Peptide Synthesis

This compound serves as a protected amino acid building block for the construction of peptides. The presence of the tert-butyl group (represented as "t-Bu" in the chemical formula) protects the amine group, preventing unwanted side reactions during peptide bond formation. The benzyloxycarbonyl group (represented as "Cbz" in the formula) also protects the alpha-carboxyl group, allowing for controlled chain elongation during peptide synthesis. [, ]

Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate is a chemical compound with the molecular formula C17H25NO4C_{17}H_{25}NO_{4} and a molecular weight of approximately 307.385 g/mol. This compound features a tert-butyl group, which contributes to its lipophilicity, and a benzyloxycarbonyl group that serves as a protective moiety for the amino group. It is primarily used in organic synthesis, particularly in the field of peptide chemistry as a building block for amino acids.

Boc-Dap(OBn)-OH itself does not possess a specific mechanism of action. However, after deprotection, the free D-alanine unit incorporated into a peptide can influence the peptide's structure and function depending on its position and interactions with other residues [].

While detailed safety information might not be readily available, some general precautions are recommended when handling Boc-Dap(OBn)-OH:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat.
  • Handle the compound in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Store in a cool, dry place away from incompatible chemicals.
Typical of esters and amides. Key reactions include:

  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
  • Transesterification: This compound can react with different alcohols to form new esters.
  • Reduction: The carbonyl group in the benzyloxycarbonyl moiety can be reduced to an amine, facilitating further functionalization.

Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate can be synthesized through several methods, including:

  • Amidation Reaction: The reaction of tert-butyl pentanoate with benzyloxycarbonyl chloride in the presence of a base (such as triethylamine) can yield the desired product.
  • Peptide Coupling: It can also be synthesized via peptide coupling reactions where protected amino acids are linked together using coupling reagents like DIC (N,N'-diisopropylcarbodiimide).
  • Protective Group Strategies: The synthesis often involves protecting groups for the amine and carboxylic acid functionalities, which can later be removed after the desired coupling.

Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate is primarily utilized in:

  • Peptide Synthesis: It serves as a crucial building block for incorporating lysine into peptide chains, particularly in synthesizing peptides with specific structural or functional characteristics.
  • Drug Development: Its derivatives may be explored for potential therapeutic applications due to their structural similarity to biologically active compounds.

Several compounds share structural features with tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
Tert-butyl 5-amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoateC₁₇H₂₅N₂O₅Contains an additional oxo group, enhancing reactivity
2-{[(benzyloxy)carbonyl]amino}-5-(tert-butoxy)-5-oxopentanoic acidC₁₇H₂₃N₁O₆Features a tert-butoxy group instead of tert-butyl, affecting solubility
N-5-Carbobenzoxy-5-aminopentanoic acid tert-butyl esterC₁₇H₂₃N₁O₄Lacks the benzyloxy group; simpler structure

These compounds illustrate variations in functional groups that influence their reactivity and applications in synthetic chemistry.

XLogP3

3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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